N-(2-chlorophenyl)cyclopropanecarboxamide
Description
N-(2-Chlorophenyl)cyclopropanecarboxamide (CAS 14371-98-3) is a cyclopropane derivative with the molecular formula C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol . Its structure comprises a cyclopropane ring directly attached to a carboxamide group, which is further substituted with a 2-chlorophenyl moiety.
Properties
CAS No. |
14371-98-3 |
|---|---|
Molecular Formula |
C10H10ClNO |
Molecular Weight |
195.64 g/mol |
IUPAC Name |
N-(2-chlorophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H10ClNO/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13) |
InChI Key |
GYCVFBXOHKLFHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)cyclopropanecarboxamide typically involves the reaction of 2-chloroaniline with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chloroaniline+cyclopropanecarboxylic acid chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-(2-chlorophenyl)cyclopropylamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorophenyl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Substituent Variations on the Cyclopropane Ring
Substituents on the cyclopropane ring significantly influence stability, reactivity, and biological interactions:
Key Observations :
Variations in the Aryl Group
The aryl group attached to the carboxamide nitrogen modulates electronic and steric properties:
Key Observations :
Key Observations :
Physicochemical and Pharmacological Properties
Key Observations :
- Higher H-bond acceptors (e.g., 6 in ) correlate with improved solubility but may reduce membrane permeability .
Biological Activity
N-(2-chlorophenyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to a 2-chlorophenyl group and a carboxamide functional group. The presence of the chlorine atom is significant as it enhances the compound's binding affinity to biological targets compared to non-halogenated analogs.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Preliminary studies suggest that the compound can modulate the activity of various proteins involved in cell signaling pathways, leading to therapeutic effects against different diseases.
- Enzyme Interaction : The compound may inhibit or activate certain enzymes, thereby influencing metabolic pathways.
- Receptor Binding : Its structural features allow it to bind effectively to receptors, potentially altering receptor-mediated signaling.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, including Escherichia coli. Its mechanism involves inhibiting key enzymes necessary for bacterial survival.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through modulation of cell cycle regulators and pro-apoptotic factors.
Antimicrobial Activity
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains, as summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that this compound possesses notable antimicrobial potential, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
In vitro studies have assessed the anticancer effects of this compound on various cancer cell lines, including HeLa and MCF-7. The results showed:
- Cell Proliferation Inhibition : A dose-dependent decrease in cell viability was observed.
- Apoptosis Induction : Flow cytometry analyses indicated an increase in early and late apoptotic cells upon treatment with the compound.
The following table summarizes the effects on cell viability at different concentrations:
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 10 | 80 | 75 |
| 25 | 60 | 55 |
| 50 | 30 | 25 |
These findings suggest that this compound may serve as a promising lead compound for developing novel anticancer therapies .
Case Study 1: Efficacy Against Multidrug-Resistant Bacteria
A recent clinical study investigated the efficacy of this compound against multidrug-resistant strains of Escherichia coli. The study reported a significant reduction in bacterial load in treated patients compared to control groups, highlighting its potential as an effective treatment option .
Case Study 2: Cancer Treatment Synergy
Another study explored the combination therapy potential of this compound with established chemotherapeutics. Results indicated enhanced efficacy when used alongside doxorubicin in breast cancer models, suggesting that this compound could improve treatment outcomes when combined with existing therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
